5-Ethynyluridine

RNA transcription Metabolic labeling Click chemistry

Select 5-EU for metabolic RNA labeling to ensure superior sensitivity, lower mismatch probability, and high-resolution subcellular localization versus BrU/4sU. Its 14 mg/mL aqueous solubility and low cytotoxicity enable reliable in vivo administration. Achieve faithful nanopore isoform analysis with ~0.05 mismatch probability. Ideal for pulse-chase, nascent RNA isolation, and whole-mount tissue staining.

Molecular Formula C11H12N2O6
Molecular Weight 268.22 g/mol
CAS No. 69075-42-9
Cat. No. B057126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyluridine
CAS69075-42-9
Molecular FormulaC11H12N2O6
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H12N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h1,3,6-8,10,14-16H,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1
InChIKeyQCWBIPKYTBFWHH-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyluridine (5-EU, CAS 69075-42-9) for RNA Labeling: A Click Chemistry Nucleoside for Quantifying Transcription


5-Ethynyluridine (5-EU, CAS 69075-42-9) is an alkyne-modified uridine analog that serves as a metabolic label for newly synthesized RNA. It is biosynthetically incorporated into nascent RNA transcripts by RNA polymerases I, II, and III, and can be detected via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with fluorescent azides or biotin tags [1]. This method enables visualization, quantification, and isolation of newly transcribed RNA in both in vitro and in vivo systems [2].

Why 5-Ethynyluridine Cannot Be Substituted with Generic RNA Labeling Analogs: A Comparative Procurement Analysis


Generic substitution with other uridine analogs for RNA labeling, such as 5-bromouridine (BrU), 5-iodouridine (5IU), or 4-thiouridine (4sU), fails to provide equivalent performance due to fundamental differences in detection methodology, cellular permeability, and background signal. BrU requires antibody-based detection, which is limited by antibody diffusion, necessitates tissue sectioning, and suffers from high background [1]. 5EU, in contrast, utilizes click chemistry, which provides superior sensitivity and specificity due to the bioorthogonal nature of the alkyne-azide reaction [2]. Furthermore, direct comparative nanopore sequencing studies reveal that 5EU exhibits a significantly lower mismatch probability than 5BrU, 5IU, 4sU, and 6sG, ensuring higher fidelity in RNA sequencing applications [3].

Quantitative Evidence for Selecting 5-Ethynyluridine over Competing RNA Labeling Nucleosides


Superior Incorporation Rate in Nascent RNA: 5-EU Labels Once Every 35 Uridines

5-Ethynyluridine (5-EU) is incorporated into newly transcribed RNA at a high frequency, averaging once every 35 uridine residues, enabling robust detection of nascent transcripts. This is a direct head-to-head comparison with the natural uridine baseline in total cellular RNA [1].

RNA transcription Metabolic labeling Click chemistry Nucleoside analog incorporation

Minimal Cytotoxicity: 5-EU Enables Long-Term Labeling Studies Without Inducing Cell Death

In comparative studies evaluating nucleoside analogs for RNA labeling, 5-EU was found to have no detectable cytotoxic effect on K562 cells, unlike other analogs such as 5-bromouridine (5BrU) and 5-iodouridine (5IU), which showed varying degrees of toxicity [1]. Specifically, 5-EU did not induce significant cell death or growth inhibition at concentrations up to 1 mM for 24 hours [2].

Cytotoxicity Nucleoside analog toxicity RNA labeling Cell viability

Higher Fidelity in Nanopore Sequencing: 5-EU Exhibits the Lowest Mismatch Probability Among Tested Analogs

In a direct comparative analysis of nucleoside analogs for nanopore direct RNA sequencing (nano-ID), 5-EU demonstrated a significantly lower probability of causing a mismatch in sequence alignment compared to 5-bromouridine (5BrU), 5-iodouridine (5IU), 4-thiouridine (4sU), and 6-thioguanine (6sG) [1]. The mismatch probability for 5-EU was approximately 0.05, whereas 5BrU showed a probability of ~0.25, 5IU ~0.20, 4sU ~0.15, and 6sG ~0.10 [2].

Nanopore sequencing RNA isoform dynamics Metabolic labeling Nucleoside analog mismatch

Solubility Advantage for In Vivo Applications: 5-EU Aqueous Solubility Enables Direct Formulation

5-EU exhibits high aqueous solubility, measured at 14 mg/mL (52.19 mM) in water at 25°C, which facilitates direct formulation for in vivo administration without the need for high concentrations of organic co-solvents . This solubility is higher than that of some alternative labeling reagents, which may require more complex formulation strategies .

Aqueous solubility In vivo RNA labeling Formulation Pharmacokinetics

RNase L Activation: 5-EU Exhibits Low Affinity for Off-Target Antiviral Pathways

5-EU has been shown to activate RNase L, an enzyme involved in the antiviral interferon response, with an IC50 of 2.30 nM in a mouse L cell extract assay [1]. This level of activation is significantly lower than that observed for other nucleoside analogs, such as 2-5A, which potently activate RNase L at sub-nanomolar concentrations [2].

RNase L Off-target effects Antiviral response Nucleoside analog

Species-Specific DNA Cross-Reactivity: 5-EU Primarily Labels RNA in Mammalian Cells but May Label DNA in Some Invertebrates

While 5-EU is predominantly incorporated into RNA in mammalian cells (e.g., HEK293T) and Drosophila, a recent study found that in the sea anemone Nematostella vectensis and the polychaete Platynereis dumerilii, EU predominantly labels DNA due to efficient conversion by ribonucleotide reductase (RNR) [1]. In contrast, in the same study, 5-ethynyl-2'-deoxyuridine (EdU) is a specific DNA label in mammalian cells but is toxic [2].

RNA specificity DNA labeling Ribonucleotide reductase Species specificity

Optimal Applications for 5-Ethynyluridine Based on Quantitative Evidence


Quantifying Transcription Dynamics in Mammalian Cells via High-Resolution Microscopy

Due to its high incorporation rate (once every 35 uridines) [1] and low cytotoxicity [2], 5-EU is ideal for pulse-chase experiments to measure RNA synthesis and turnover rates in cultured cells. Click chemistry detection with fluorescent azides provides superior spatial resolution compared to antibody-based methods [3], enabling precise subcellular localization of nascent transcripts, such as in the nucleolus, as demonstrated by microscopy [4].

In Vivo RNA Labeling and Sequencing in Neurological Disease Models

The high aqueous solubility (14 mg/mL) [1] and low cytotoxicity of 5-EU make it suitable for in vivo administration, including intracerebellar injections in mice [2]. This enables the isolation and nanopore sequencing of nascent RNA from specific neuronal populations, as demonstrated in studies of transcriptional changes in Purkinje cell degeneration mouse models [3]. The low mismatch probability in nanopore sequencing ensures accurate isoform-level analysis [4].

Nanopore Direct RNA Sequencing for Isoform-Specific Transcription Analysis (nano-ID)

5-EU is the preferred nucleoside analog for nanopore-based isoform dynamics (nano-ID) due to its minimal impact on sequencing alignment (mismatch probability ~0.05) [1]. This allows for the direct, long-read sequencing of full-length RNA isoforms while distinguishing newly synthesized transcripts from pre-existing RNA. The method has been validated in human K562 cells to analyze isoform-specific synthesis and stability changes upon heat shock [2].

Bulk RNA Turnover Studies in Whole Tissues Using Click Chemistry

The ability of 5-EU to penetrate tissues and be detected via click chemistry enables whole-mount staining of organs to visualize global transcription patterns [1]. This overcomes the limitations of antibody-based detection of BrU, which is restricted by antibody diffusion and requires tissue sectioning [2]. This approach has been used to reveal large variations in total transcription rates across different tissues and cell types in mice [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethynyluridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.